Zinc, bromo(phenylethynyl)-
Description
Significance of Organozinc Reagents in Modern Organic Synthesis
Organozinc reagents, a class of organometallic compounds containing a carbon-zinc bond, have been instrumental in the advancement of organic synthesis since their first preparation by Edward Frankland in 1848. sigmaaldrich.comwikipedia.org These reagents are highly valued for their ability to form new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. slideshare.net Their utility is showcased in a variety of powerful synthetic transformations, including copper(I)-promoted reactions and palladium-catalyzed cross-coupling reactions like the renowned Negishi coupling. sigmaaldrich.com They also participate in Michael additions and electrophilic amination reactions. sigmaaldrich.com
A key advantage of organozinc halides (RZnX) is their moderate reactivity compared to other organometallic counterparts such as Grignard and organolithium reagents. wikipedia.orgoup.com This characteristic allows for greater functional group tolerance, meaning they can be used in the presence of sensitive groups like nitriles, esters, amides, and ketones without unwanted side reactions. sigmaaldrich.com This feature significantly broadens their applicability in the synthesis of complex, functionalized molecules. oup.com The development of highly activated "Rieke" zinc has further expanded the scope of organozinc chemistry, enabling the direct reaction of zinc metal with a wider range of organic halides. sigmaaldrich.com
Historical Context of Bromo(phenylethynyl)zinc and Related Species
The journey of organozinc compounds began in the mid-19th century with Frankland's synthesis of diethylzinc (B1219324). wikipedia.org While simple organozinc halides were explored in the following decades, the discovery of more reactive Grignard reagents temporarily shifted the focus of synthetic chemists. oup.com It was later that the synthetic community revisited organozincs, recognizing that their lower reactivity could be a significant advantage for chemoselectivity. oup.com
Bromo(phenylethynyl)zinc, a member of the heteroleptic organozinc halide family (RZnX), where 'R' is the phenylethynyl group and 'X' is bromine, emerged as a valuable tool within this context. wikipedia.org Its development is intertwined with the broader evolution of cross-coupling reactions, particularly those catalyzed by palladium. The ability to introduce the phenylethynyl moiety is crucial in various fields, including materials science and medicinal chemistry. For instance, the phenylethynyl group has been incorporated into complex structures like porphyrins and bacteriochlorophyll (B101401) analogs to modulate their electronic and photophysical properties. bohrium.comdaneshyari.com
Scope and Research Focus on Bromo(phenylethynyl)zinc in Academic Chemistry
Current research on bromo(phenylethynyl)zinc is vibrant and multifaceted, primarily centering on its application in sophisticated organic transformations. A significant area of investigation is its use as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental for constructing complex molecular architectures from simpler precursors.
Academic studies have demonstrated the utility of bromo(phenylethynyl)zinc in the synthesis of a diverse array of compounds. For example, it has been employed in the direct propargylation of ortho-quinone methides, leading to the formation of valuable chemical intermediates. sorbonne-universite.fr Research has also shown its application in the synthesis of tetrasubstituted pyrazoles, where it acts as a key building block in Negishi coupling reactions. beilstein-journals.org Furthermore, the phenylethynyl group, delivered by this reagent, is of interest in the development of novel materials and biologically active molecules. dtic.miluzh.ch The ongoing exploration of its reactivity and applications continues to push the boundaries of synthetic chemistry.
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds mentioned in this article.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bromozinc(1+);ethynylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXCXJQXSQLLQV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#CC1=CC=CC=C1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving Bromo Phenylethynyl Zinc and Zinc Alkynyl Species
Kinetic Studies of Zinc-Mediated and Zinc-Catalyzed Transformations
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. By systematically varying parameters such as reactant concentrations and temperature, researchers can deduce the reaction order, identify the rate-determining step, and determine key thermodynamic parameters.
In some nickel-catalyzed, zinc-mediated aryl chloride homocoupling reactions, the kinetics can be complex, with the reaction order in the nickel-aryl intermediate varying between one and two depending on the relative rates of sequential transmetalation steps. acs.org
The following table summarizes the observed reaction orders in selected zinc-involved reactions:
| Reaction | Order in Zinc Species | Order in Substrate | Reference(s) |
| Intramolecular Hydroalkoxylation of Alkynyl Alcohols | First-order | Zero-order | nih.govacs.orgresearchgate.net |
| Nickel-catalyzed Aryl Chloride Homocoupling (variable) | First to Second-order | Not specified | acs.org |
Activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide deeper thermodynamic insight into the transition state of the rate-determining step. These parameters are typically determined by studying the reaction rate at various temperatures and applying the Arrhenius and Eyring equations. acs.org
For the zinc-catalyzed hydroalkoxylation of 2-ethynylbenzyl alcohol, the activation parameters have been determined. acs.org The activation energy (Ea) was found to be 24.5 (±0.2) kcal/mol, the activation enthalpy (ΔH‡) was 23.8 (±0.2) kcal/mol, and the activation entropy (ΔS‡) was -12.5 (±0.2) eu. acs.org These values are comparable to those reported for other scorpionate zinc complexes, suggesting similar mechanistic pathways. acs.org
A summary of activation parameters for a representative zinc-catalyzed reaction is provided below:
| Parameter | Value | Unit | Reference(s) |
| Activation Energy (Ea) | 24.5 (±0.2) | kcal/mol | acs.org |
| Activation Enthalpy (ΔH‡) | 23.8 (±0.2) | kcal/mol | acs.org |
| Activation Entropy (ΔS‡) | -12.5 (±0.2) | eu | acs.org |
Elucidation of Reaction Pathways and Catalytic Cycles
Understanding the complete reaction pathway involves identifying all intermediates and transition states that connect the reactants to the products. This often requires a combination of experimental techniques and computational studies.
In many zinc-catalyzed reactions, the formation of organozinc intermediates is a key mechanistic feature. nih.govacs.orgresearchgate.net For example, in the hydroalkoxylation of alkynyl alcohols, density functional theory (DFT) calculations support a mechanism where the catalytically active species is an alkoxide-zinc intermediate. nih.govacs.orgresearchgate.netacs.org This intermediate is formed through a protonolysis reaction between the Zn-alkyl bond of the catalyst and the hydroxyl group of the substrate. nih.govacs.orgresearchgate.net
Evidence for the formation of an alkynyl zinc compound as a key intermediate has been obtained through NMR spectroscopy and X-ray diffraction analysis. researchgate.net The subsequent step in the catalytic cycle often involves a concerted coupling reaction between the alkyne group and the Zn-O moiety. nih.govacs.org DFT calculations have shown that this pathway is kinetically more favorable than a nucleophilic attack of the hydroxyl group on an alkynyl-zinc bond. nih.govacs.org
The formation of alkyl zinc species from alkyl bromides can proceed through single-electron transfer (SET) events, generating an alkyl radical that can then form the organozinc species. nih.gov
Zinc can mediate radical reactions, often initiated by single-electron transfer (SET). nih.gov The reaction of dialkylzincs with haloalkynes can proceed through a radical chain process, initiated by the formation of an alkyl radical in the presence of oxygen. beilstein-journals.org This radical can then participate in carbozincation reactions. beilstein-journals.org
Studies on zinc alkyl/air systems as radical initiators have shown that oxygen-centered radicals, rather than alkyl radicals, can be the key initiating species in some organic reactions. rsc.orgnih.gov The homolysis of an alkylperoxide O-O bond can produce zinc oxyl and alkoxy radicals, which are responsible for initiating further transformations. nih.gov The presence of radical intermediates has also been suggested in some cobalt-catalyzed acylation reactions using organozinc reagents. uni-muenchen.de
Ligand exchange is a fundamental process in organometallic chemistry. In the context of zinc-catalyzed reactions, protonolysis of a Zn-alkyl or Zn-N bond by a substrate containing a protic group (like an alcohol) is a common mechanism for generating the active catalytic species. nih.govacs.orgresearchgate.net This step is crucial for initiating the catalytic cycle in the hydroalkoxylation of alkynyl alcohols. nih.govacs.orgresearchgate.net
In some cases, the transmetalation of an organozinc reagent to another metal, such as copper or palladium, is a key step. uni-muenchen.de This process involves the exchange of organic groups between the two metal centers. Base-assisted transmetalation has been proposed as a key step in some gold-catalyzed cross-coupling reactions involving organoboron species, which could be conceptually similar to processes involving organozincs. nih.gov
Spectroscopic and Structural Probes of Reaction Intermediates
Understanding the transient species that form during a chemical reaction is paramount to unraveling its mechanism. For reactions involving organozinc compounds like bromo(phenylethynyl)zinc, spectroscopic and structural methods are indispensable tools for identifying and characterizing these fleeting intermediates.
NMR Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to gain insight into the solution-state structure and dynamics of chemical species, making it ideal for mechanistic studies. In the context of zinc-alkynyl chemistry, ¹H and ¹³C NMR are routinely employed to monitor the progress of reactions and identify intermediate compounds. acs.orgnih.gov
Stoichiometric experiments are often designed to intentionally generate and trap reaction intermediates for NMR analysis. For instance, the reaction between a zinc hydride precatalyst and phenylacetylene (B144264) has been shown to form a stable zinc alkynyl complex. nih.govacs.org The formation of this intermediate can be clearly observed in the ¹H NMR spectrum by the disappearance of the characteristic signals for the alkynyl proton (C≡C-H) and the zinc hydride (Zn-H). nih.gov
Kinetic studies using in-situ NMR monitoring allow for the determination of reaction orders with respect to reactants and catalysts. By tracking the concentration of substrates and products over time, researchers can build a comprehensive picture of the reaction kinetics. For example, in the zinc-catalyzed intramolecular hydroalkoxylation of alkynyl alcohols, ¹H NMR spectroscopy was used to monitor the reaction at various substrate concentrations, establishing that the reaction is first-order in the catalyst and zero-order in the alkynyl substrate under the studied conditions. acs.orgnih.gov Two-dimensional NMR techniques, such as ¹H-¹³C HSQC and ¹H-¹H NOESY, are also utilized to provide unambiguous assignment of all proton and carbon signals, which is crucial for the structural elucidation of complex intermediates in solution. acs.org
Table 1: Application of NMR Spectroscopy in Zinc-Alkynyl Reaction Mechanisms
| Technique | Application | Key Observations | References |
| ¹H NMR | Monitoring reaction progress and kinetics. | Disappearance of reactant signals (e.g., alkynyl C≡C-H); Appearance of product signals; Integration changes over time. | acs.orgnih.govnih.gov |
| ¹³C{¹H} NMR | Characterizing the coordination environment of the zinc atom. | Downfield shift of the acetamidate carbon resonance upon coordination to zinc. | acs.org |
| ¹¹B NMR | Observing boron-containing species in dehydroborylation reactions. | Appearance of a new peak corresponding to the Bpin moiety of the product. | nih.gov |
| 2D NMR (HSQC, NOESY) | Unambiguous assignment of proton and carbon resonances for complex structures. | Correlation peaks confirming through-bond and through-space connectivities. | acs.org |
X-ray Diffraction Analysis of Key Intermediates
While NMR provides invaluable information about species in solution, single-crystal X-ray diffraction (XRD) offers definitive, atomic-resolution structural data of key intermediates in the solid state. walisongo.ac.id By crystallizing and analyzing these transient species, chemists can obtain precise measurements of bond lengths, bond angles, and coordination geometries, which are critical for validating proposed mechanistic pathways.
Although obtaining a crystal structure of every intermediate in a catalytic cycle is often challenging, the isolation and characterization of stable analogues or key catalytic species provide profound insights. In the study of zinc-alkynyl systems, several zinc complexes that act as catalysts or intermediates have been structurally characterized by XRD. acs.orgnih.govacs.org These analyses have confirmed the structures inferred from spectroscopic data in solution. acs.org
For example, the crystal structures of several ethyl zinc complexes supported by heteroscorpionate ligands have been determined, revealing a distorted tetrahedral geometry around the zinc atom. acs.orgnih.gov The analysis provides precise bond lengths, such as the Zn–C, Zn–N, and C=O or C=N double bonds within the ligand framework, which helps to understand the electronic effects and coordination mode of the ligand to the zinc center. acs.orgnih.gov Such structural data is invaluable for building accurate computational models of the entire reaction mechanism.
Table 2: Selected X-ray Diffraction Data for Zinc Complex Intermediates
| Complex Feature | Bond Length (Å) / Angle (°) | Significance | References |
| Coordination Geometry | Distorted Tetrahedral | Describes the spatial arrangement of ligands around the zinc center. | acs.orgnih.gov |
| Zn–C (ethyl) | ~1.98 | Typical bond distance for an alkyl group attached to zinc. | nih.gov |
| Zn–N (pyrazole) | ~2.07 - 2.14 | Confirms coordination of the pyrazole (B372694) rings of the scorpionate ligand. | nih.gov |
| Zn–N (anionic) | ~2.00 | Shorter bond length indicates a stronger, anionic interaction with zinc. | nih.gov |
| N–Zn–N Angle | ~84° - 86° | Shows significant distortion from ideal tetrahedral geometry (109.5°). | acs.org |
| O=C (acetamidate) | ~1.25 | Confirms the location of the double bond within the ligand. | acs.orgnih.gov |
Computational and Theoretical Mechanistic Studies
Computational chemistry provides a powerful lens through which to view the intricate details of reaction mechanisms, especially for aspects that are experimentally inaccessible, such as the fleeting structures of transition states.
Density Functional Theory (DFT) Calculations of Transition States and Intermediates
Density Functional Theory (DFT) has become a cornerstone of modern mechanistic chemistry, enabling the calculation of the electronic structure and energies of molecules with a favorable balance of accuracy and computational cost. nih.govacs.org For reactions involving zinc-alkynyl species, DFT calculations are instrumental in mapping out entire potential energy surfaces, optimizing the geometries of intermediates and transition states, and calculating the energy barriers associated with different mechanistic pathways. researchgate.netresearchgate.net
DFT studies have been successfully employed to support experimentally proposed mechanisms for zinc-catalyzed reactions. acs.orgnih.gov For example, in the cyclization of alkynyl alcohols, DFT calculations were used to compare two possible initial steps: deprotonation of the alkyne to form a zinc-alkynyl intermediate or deprotonation of the hydroxyl group to form a zinc-alkoxide intermediate. acs.orgnih.gov The calculations revealed that the formation of the alkoxide intermediate was energetically more favorable by approximately 4.2 kcal/mol, strongly suggesting it is the operative pathway. acs.org
These computational models can also predict the geometries of transition states, providing insights into the bond-forming and bond-breaking processes. researchgate.net The accuracy of these calculations is often benchmarked against experimental data, such as crystal structures of stable intermediates, to ensure the chosen level of theory is appropriate. nih.govnih.gov Various DFT functionals, such as B3LYP, M06-2X, and PBEPBE, are used in conjunction with appropriate basis sets (e.g., 6-31G, 6-311++G(d,p)) to model these complex systems. nih.govresearchgate.netnih.gov
Table 3: Insights from DFT Calculations on Zinc-Catalyzed Reactions
| System/Reaction Studied | Computational Method (Functional/Basis Set) | Key Findings | References |
| Zinc-Catalyzed Cyclization of Alkynyl Alcohols | Not specified in snippet | Formation of a zinc-alkoxide intermediate is calculated to be more exergonic (~4.2 kcal/mol) than the zinc-alkynyl pathway. | acs.orgnih.gov |
| Aldol Reaction Catalyzed by Zinc Complexes | M05-2X | Calculation of energies for intermediates and the transition state to elucidate the reaction pathway. | researchgate.net |
| Geometries of Zinc(II) Hydrazone Complexes | B3LYP/6-31G | Predicted coordination geometries that support experimental X-ray diffraction results. | nih.gov |
| Zinc(II)-Amino Acid Complexes | M06, M06-L, PBEPBE / 6-311++G(d,p) | Benchmarking of different DFT methods against experimental bond lengths to determine the most accurate protocol. | nih.gov |
Applications of Bromo Phenylethynyl Zinc in Complex Molecule Synthesis
Cross-Coupling Reactions
Organozinc reagents, such as bromo(phenylethynyl)zinc, are pivotal in cross-coupling reactions, enabling the fusion of different organic fragments. These reactions are fundamental in modern synthetic chemistry.
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples organozinc compounds with organic halides or triflates. wikipedia.org This reaction is a cornerstone of C-C bond formation. wikipedia.org Bromo(phenylethynyl)zinc, as an alkynylzinc reagent, readily participates in these couplings.
The catalytic cycle typically begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the organozinc compound, where the organic group from the zinc reagent is transferred to the palladium center. The final step is reductive elimination, which forms the desired coupled product and regenerates the Pd(0) catalyst. youtube.com
Key features of the Negishi coupling involving alkynylzinc reagents include:
High Reactivity: Organozinc reagents are generally more reactive than their organoboron and organotin counterparts.
Functional Group Tolerance: The reaction proceeds under mild conditions, allowing for the presence of various functional groups in the substrates. wikipedia.org
Stereospecificity: The configuration of the organic halide is typically retained in the product.
Research has shown that palladium catalysts are generally preferred over nickel for higher chemical yields and broader functional group tolerance. wikipedia.org The choice of ligands, such as phosphines (e.g., triphenylphosphine, dppe, BINAP), is crucial for the efficiency of the catalytic process. wikipedia.org
| Coupling Partners | Catalyst | Product | Yield |
|---|---|---|---|
| Bromo(phenylethynyl)zinc + Aryl Iodide | Pd(PPh₃)₄ | Aryl-substituted phenylethyne | High |
| Bromo(phenylethynyl)zinc + Vinyl Bromide | PdCl₂(dppf) | Enyne | Good to High |
| Bromo(phenylethynyl)zinc + Benzyl Chloride | Pd(DPEphos)Cl₂ | Benzylated alkyne | 73-97% researchgate.net |
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst. While the classic Sonogashira reaction does not directly use organozinc reagents, variations and related methodologies can be employed for the synthesis of complex structures like zinc-porphyrin derivatives.
In the synthesis of ethynyl-linked porphyrin structures, a common strategy involves the Sonogashira coupling of a halogenated porphyrin with an ethynyl-containing compound. Alternatively, a zinc tetraethynylporphyrin can be coupled with aryl iodides. rsc.org This latter approach has been shown to produce good yields of the corresponding zinc tetrakis(arylethynyl)porphyrins under mild conditions. rsc.org
These reactions are significant for creating extended π-conjugated systems, which are of interest for their electronic and photophysical properties. rsc.org The resulting zinc-porphyrin derivatives exhibit red-shifted absorption spectra and altered redox potentials compared to their non-ethynylated counterparts, indicating the influence of the extended conjugation. rsc.orgnih.gov
| Porphyrin Precursor | Coupling Partner | Reaction Type | Resulting Structure |
|---|---|---|---|
| Zinc 5,10,15,20-tetraethynylporphyrin | Aryl Iodides | Sonogashira Coupling rsc.org | Zinc tetrakis(arylethynyl)porphyrins rsc.org |
| 5,10,15,20-tetrakis(4-bromophenyl)porphyrin | 5,10,15,20-tetrakis(4-ethynylphenyl)porphyrin | Sonogashira Cross-Coupling nih.gov | Ethynyl-linked covalent organic framework nih.gov |
Nickel-catalyzed reductive couplings have emerged as a powerful tool for C(sp²)-C(sp³) bond formation. These reactions often involve the coupling of two electrophiles, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant, commonly zinc or manganese powder. organic-chemistry.orgnih.gov
While the direct involvement of pre-formed bromo(phenylethynyl)zinc is less common in this specific type of reductive cross-electrophile coupling, the underlying principles of nickel catalysis are relevant. The catalytic cycle is thought to involve Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates. nih.govnih.gov The reaction typically starts with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. Oxidative addition of the aryl halide forms an aryl-Ni(II) intermediate. An alkyl radical, generated from the alkyl halide and the reductant, then reacts with this intermediate, leading to a Ni(III) species that undergoes reductive elimination to yield the product. nih.gov
The choice of ligand is critical for the success of these reactions, with bipyridine and phenanthroline derivatives being commonly employed. orgsyn.org These reactions are valued for their ability to form sterically congested C-C bonds under mild conditions. organic-chemistry.org
Cyclization and Heterocycle Synthesis
Zinc catalysts play a significant role in the synthesis of heterocyclic compounds due to their Lewis acidic nature and environmentally benign properties. rsc.org
Zinc-catalyzed intramolecular hydroalkoxylation of alkynes is an effective method for synthesizing oxygen-containing heterocycles like enol ethers. nih.govacs.org This atom-economical process involves the addition of an alcohol moiety across a carbon-carbon triple bond. acs.org
While bromo(phenylethynyl)zinc itself is a reagent, various zinc complexes can act as catalysts for this transformation. The reaction mechanism is believed to proceed through the formation of a zinc-alkoxide intermediate, which then facilitates the nucleophilic attack of the oxygen onto the alkyne. nih.govacs.org Scorpionate zinc complexes have been shown to be excellent precatalysts for the highly selective intramolecular hydroalkoxylation of alkynyl alcohols to yield exocyclic enol ethers under mild conditions. nih.gov
Kinetic studies have indicated that these reactions are often first-order in the catalyst and zero-order in the alkynyl alcohol substrate. nih.govnih.gov Furthermore, zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) has been used to mediate the transformation of terminal alkynes into enol ethers through a formal tandem Markovnikov hydration-Smiles type rearrangement. rsc.org
| Substrate | Zinc Catalyst/Reagent | Product Type | Key Feature |
|---|---|---|---|
| Alkynyl Alcohols | Scorpionate zinc complexes | Exocyclic Enol Ethers | Highly selective intramolecular process nih.gov |
| Alkynyl Alcohols/Acids | Alkyl zinc complexes | Enol Ethers/Unsaturated Lactones | Mild reaction conditions nih.gov |
| Terminal Alkynes | Zn(OTf)₂ | Enol Ethers | Tandem hydration-Smiles rearrangement rsc.org |
Zinc-catalyzed intramolecular hydroamination of alkynes provides an efficient route to nitrogen-containing heterocycles such as indoles. rsc.org This reaction involves the addition of an N-H bond of an amine across a C-C triple bond.
Various zinc-based catalytic systems have been developed for this purpose. For instance, the reaction of 2-alkynylanilines can be catalyzed by ZnBr₂ to afford the corresponding 2-substituted indoles in high yields. rsc.org Diethylzinc (B1219324) (Et₂Zn) has also been employed as a catalyst for the intramolecular hydroamination of alkynylsulfonamides, producing indole (B1671886) derivatives in excellent yields. rsc.org
A cooperative gold and zinc catalysis has also been reported for the synthesis of N-protected indoles from N-arylhydroxamic acids and various alkynes. nih.govrsc.org In this system, the zinc catalyst is thought to enhance the nucleophilicity of the hydroxylamine (B1172632) by forming a zinc chelate, which then attacks the gold-activated alkyne. nih.govrsc.org This dual catalytic approach offers advantages such as milder reaction conditions and broader substrate scope compared to traditional methods like the Fischer indole synthesis. rsc.org
Isocoumarin (B1212949) Synthesis via Tandem Intramolecular Cyclization
Isocoumarins are an important class of lactones found in numerous natural products with a range of biological activities. nih.gov One effective strategy for their synthesis involves a tandem Michael addition/intramolecular cyclization sequence, a process in which organozinc reagents can play a crucial role. nih.gov In this type of reaction, an organozinc compound, such as bromo(phenylethynyl)zinc, can act as a soft nucleophile that initiates a cascade reaction.
The general mechanism involves the 1,4-conjugate addition (Michael addition) of the organozinc reagent to an appropriate acceptor, such as a 2-(o-(methoxycarbonyl)phenyl)-2,3-allenoate. This initial C-C bond formation generates a zinc enolate intermediate. This intermediate is perfectly positioned to undergo a subsequent intramolecular cyclization, where the enolate attacks the ester carbonyl group. The ensuing elimination of the methoxy (B1213986) group results in the formation of the isocoumarin ring system. nih.gov While studies have detailed this process using diphenylzinc, the reactivity profile of bromo(phenylethynyl)zinc is well-suited for such transformations, where it would introduce a phenylethynyl substituent onto the newly formed heterocyclic core. nih.gov
Table 1: Synthesis of Isocoumarin Derivatives via Tandem Reaction with Organozincs nih.gov
| Organozinc Reagent | Substrate | Conditions | Product | Yield |
|---|---|---|---|---|
| Me₂Zn | 2-(o-(methoxycarbonyl)phenyl)-2,3-allenoate | CH₂Cl₂, r.t. | 3-methyl-4-vinylidene-isocoumarin | 85% |
| Et₂Zn | 2-(o-(methoxycarbonyl)phenyl)-2,3-allenoate | CH₂Cl₂, r.t. | 3-ethyl-4-vinylidene-isocoumarin | 83% |
| Ph₂Zn | 2-(o-(methoxycarbonyl)phenyl)-2,3-allenoate | CH₂Cl₂, 100 °C | 3-phenyl-4-vinylidene-isocoumarin | 75% |
Pyrazole (B372694) and Pyrrole (B145914) Synthesis
The phenylethynyl moiety is a key structural component for the synthesis of various nitrogen-containing heterocycles, including pyrazoles and pyrroles.
Pyrazole Synthesis: Pyrazoles can be synthesized through several methods where bromo(phenylethynyl)zinc can serve as a key building block. One prominent method is the Negishi cross-coupling reaction, which utilizes organozinc halides and palladium catalysts to form C-C bonds. researchgate.netwikipedia.org In this context, bromo(phenylethynyl)zinc can be coupled with halogenated pyrazole precursors or with substrates that can be subsequently cyclized to form the pyrazole ring. Another classical approach involves the reaction of acetylenic ketones with hydrazine (B178648) derivatives. nih.gov The phenylethynyl group can be incorporated into a ketone substrate, which then undergoes cyclocondensation with hydrazine to yield the pyrazole ring.
Pyrrole Synthesis: The synthesis of substituted pyrroles can also be achieved using methodologies where an alkynylzinc reagent is a viable reactant. Palladium-catalyzed domino reactions, for instance, can construct the pyrrole ring through a sequence of C-N coupling and hydroamination steps. Bromo(phenylethynyl)zinc could participate in an initial Sonogashira-type coupling, with the resulting enyne intermediate undergoing a subsequent cyclization to form the pyrrole scaffold.
Carbonate and Tetrazole Formations
Tetrazole Formations: The synthesis of 5-substituted 1H-tetrazoles is a significant transformation in medicinal chemistry, and zinc salts are well-known to catalyze the [3+2] cycloaddition of azides with nitriles. organic-chemistry.orggrowingscience.com The mechanism of this catalysis involves the coordination of the zinc(II) ion to the nitrile nitrogen, which substantially lowers the activation barrier for the nucleophilic attack by an azide (B81097) ion. nih.gov While bromo(phenylethynyl)zinc itself is not the catalyst, the fundamental role of zinc compounds in promoting tetrazole formation is a key principle in this area of synthesis. nih.gov A variety of zinc salts, including ZnBr₂, ZnCl₂, and Zn(OAc)₂, have been shown to be effective catalysts for this transformation. growingscience.comgoogle.com
Carbonate Formations: Information regarding the specific application of bromo(phenylethynyl)zinc in the formation of carbonates is not extensively documented in the scientific literature.
Chemo- and Regioselective Transformations
The utility of organozinc reagents like bromo(phenylethynyl)zinc is significantly enhanced by their ability to react with high levels of chemo- and regioselectivity.
Strategies for Selective C-C Bond Formation
Organozinc reagents are known for their moderate reactivity compared to more powerful organometallics like Grignard or organolithium reagents. wikipedia.org This characteristic is advantageous for chemoselectivity, as it allows bromo(phenylethynyl)zinc to react with specific electrophiles while tolerating other sensitive functional groups within the same molecule, such as esters, amides, and ketones. sigmaaldrich.com
One of the most powerful strategies for achieving regioselective C-C bond formation is the palladium-catalyzed Negishi coupling. wikipedia.org In this reaction, bromo(phenylethynyl)zinc selectively transfers its phenylethynyl group to an organic halide. The C-C bond forms exclusively between the sp-hybridized carbon of the alkyne and the carbon atom of the halide, with no other isomers being formed. This high regioselectivity is dictated by the mechanism of the palladium catalytic cycle and is fundamental to the controlled synthesis of complex molecules. wikipedia.orgnih.gov
Stereoselective Alkynylations
Stereoselective alkynylation is a critical process for creating chiral molecules, particularly propargylic alcohols and amines. Zinc-based reagents and catalysts are central to many of these transformations. The phenylethynyl group can be added across carbonyls and imines with high stereocontrol.
Diastereoselective Alkynylations: Substrate-controlled diastereoselectivity can be achieved in the zinc-catalyzed addition of terminal alkynes to chiral substrates. For example, the addition of phenylacetylene (B144264) to α-bromo oxocarbenium ions, formed in situ, proceeds with high diastereoselectivity to yield trans-α-alkynyl-β-halo pyran and furan (B31954) derivatives. nih.govnih.gov This process relies on a zinc-catalyzed addition that is highly stereoselective. nih.gov
Enantioselective Alkynylations: In catalyst-controlled reactions, a chiral ligand is used to induce enantioselectivity. The addition of terminal alkynes to aldehydes to form chiral propargylic alcohols can be rendered highly enantioselective by using a chiral catalyst system in conjunction with a zinc reagent. researchgate.net Similarly, the enantioselective 1,4-alkynylation of conjugated imines can be mediated by diethylzinc in the presence of a chiral ligand, affording products with excellent enantioselectivities. rsc.org These methods demonstrate the versatility of zinc-mediated reactions in asymmetric synthesis, where a reagent like bromo(phenylethynyl)zinc would serve as the source of the phenylethynyl nucleophile.
Table 2: Examples of Zinc-Mediated Stereoselective Alkynylations
| Reaction Type | Electrophile | Alkynyl Source | Zinc Reagent/Catalyst | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Diastereoselective Addition | α-bromo oxocarbenium ion | Terminal Alkyne | ZnBr₂ | High diastereoselectivity (trans product) | nih.gov |
| Enantioselective Addition | Aldehyde | Terminal Alkyne | ZnEt₂ + Chiral Ligand | High enantiomeric excess | researchgate.net |
| Enantioselective 1,4-Addition | Conjugated Imine | Terminal Alkyne | ZnEt₂ + Chiral Ligand | Fair to excellent enantioselectivity | rsc.org |
Multi-component Reactions Incorporating Organozinc Reagents
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient tools for building molecular complexity. beilstein-journals.org Organozinc reagents, including alkylzinc bromides, are valuable nucleophilic components in several MCRs. beilstein-journals.org
A prime example is the organometallic Mannich reaction. In this three-component reaction, an aldehyde, an amine, and an organometallic reagent combine to form an α-branched amine. beilstein-journals.org Bromo(phenylethynyl)zinc can act as the nucleophilic component, adding to an iminium ion that is formed in situ from the condensation of the aldehyde and amine. This approach allows for the direct incorporation of the phenylethynyl group adjacent to a nitrogen atom. beilstein-journals.org
Zinc salts like zinc bromide have also been shown to act as Lewis acid catalysts in other MCRs, such as the Passerini reaction, where they can induce diastereoselectivity. nih.gov Furthermore, zinc-catalyzed MCRs have been developed for the facile, one-pot synthesis of complex heterocycles like fully substituted pyridines. researchgate.net The compatibility of organozinc reagents with various functional groups and their defined reactivity make them well-suited for the intricate reaction sequences involved in MCRs. researchgate.net
Coordination Chemistry and Ligand Design in Zinc Alkynyl Systems
Ligand Effects on Zinc Coordination Geometry and Reactivity
The d¹⁰ electronic configuration of the Zn(II) ion does not impose a specific coordination geometry, leading to a high degree of structural adaptability. nih.gov This flexibility makes the geometry and reactivity of zinc complexes highly dependent on the nature of the ligands attached.
The most common coordination geometry for zinc is tetrahedral. researchgate.net However, in many crystalline structures, this geometry is often distorted. researchgate.netresearchgate.net This distortion from an ideal tetrahedral arrangement can be attributed to several factors, including the steric bulk of the ligands and the constraints imposed by chelating ligands. nih.govresearchgate.net For instance, in complexes with bulky substituents, steric hindrance can force bond angles to deviate significantly from the ideal 109.5°. researchgate.net
In enzymatic active sites, zinc ions are often held in distorted tetrahedral or five-coordinate geometries, which is believed to represent an energized state ready for catalysis. nih.gov This principle of "coordination strain" tuning the electrophilicity and reactivity of the zinc center is a key aspect of its role in biological and synthetic catalysis. nih.gov In organozinc complexes, the nature of the organic and anionic ligands, such as the linear and rigid phenylethynyl group and the bromo ligand, will similarly influence the precise bond angles of the resulting complex, leading to a distorted tetrahedral environment. The central Zn(II) atom in such a complex is typically coordinated by four independent ligands, which can lead to the formation of zigzag polymeric chains. nih.gov
While four-coordinate tetrahedral geometry is most prevalent for zinc, coordination numbers between four and six are common, with three, five, seven, and eight being less frequent. researchgate.netlibretexts.org This flexibility allows zinc complexes to readily adapt to different chemical environments and participate in catalytic cycles that involve changes in coordination number. libretexts.org
The ability of zinc to expand its coordination sphere is a key feature of its Lewis acidity. libretexts.org A four-coordinate zinc complex can often associate with another ligand to form a five-coordinate intermediate without a significant energy barrier. libretexts.org This is particularly relevant in catalysis, where a substrate molecule can bind to the zinc center, increasing its coordination number, prior to transformation. libretexts.org The specific ligands attached to the zinc ion play a crucial role in determining the preferred coordination number; for instance, the presence of certain multidentate ligands can favor the formation of five- or six-coordinate complexes. nih.gov In aqueous solutions, the maximum coordination number for zinc with cyanide ligands has been shown to be four, highlighting the influence of the ligand type on the coordination sphere. rsc.org
Design and Synthesis of Zinc-Ligand Complexes for Catalysis
The tunability of the zinc coordination sphere has led to the design of various ligand systems to create efficient and selective catalysts. Scorpionate ligands and metal-organic frameworks (MOFs) represent two important classes of platforms for developing advanced zinc-based catalysts.
Scorpionate ligands, typically tridentate ligands that bind to a metal in a facial, pincer-like fashion, are pivotal in coordination chemistry for their ability to enhance the stability of metal complexes. researchgate.neturjc.esrsc.org These ligands offer the versatility to modify the steric and electronic features around the metal center. urjc.esrsc.org Zinc complexes featuring scorpionate ligands have been developed as highly efficient catalysts for various reactions, including the ring-opening polymerization of lactide to produce sustainable polymers. researchgate.netrsc.org
The synthesis of scorpionate zinc complexes can be achieved through reactions like alkyl elimination or transmetalation. researchgate.net The resulting complexes, such as those with N,N,N-tridentate scorpionate ligands, can act as single-component initiators for polymerization processes. researchgate.net While many studies focus on zinc alkyl or chloride complexes, the principles apply to other derivatives. The scorpionate framework can stabilize a reactive zinc center, modulating its Lewis acidity and catalytic activity. mdpi.com For example, sterically demanding scorpionate ligands have been used to create mononuclear zinc bromide complexes that are active in solution. mdpi.com
Table 1: Examples of Scorpionate Ligand Applications in Zinc Catalysis
| Ligand Type | Metal Complex | Catalytic Application | Reference |
|---|---|---|---|
| NNN-tridentate | Scorpionate zinc alkyl/chloride | Ring-opening polymerization of rac-lactide | researchgate.net |
| Enantiopure NNN-scorpionate | Enantiopure zinc complexes | Isoselective production of poly(rac-lactide)s | rsc.org |
| Thiopyridazine-based | [TntBuZnBr]6 | Precursor for catalytic systems | mdpi.com |
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Zinc-based MOFs, particularly those utilizing bipyridine and carboxylate colinkers, have attracted interest as heterogeneous catalysts due to their tunable porous structures and high surface areas. researchgate.netrsc.org
In these frameworks, zinc ions often act as the nodes, while ligands like 4,4′-bipyridine and various carboxylates serve as the linkers that build the extended structure. rsc.org The resulting porous material can provide coordinatively unsaturated zinc sites, which are accessible for substrate binding and catalysis. elsevierpure.com For example, a Zn-MOF constructed from 4,4′-bipyridine and 1,3,5-benzene tricarboxylic acid has been successfully employed as a recyclable heterogeneous catalyst for C–C bond formation reactions, such as the Knoevenagel condensation. rsc.org The catalytic activity of such MOFs is often superior to that of the individual metal salt or ligand precursors, highlighting the importance of the framework structure. rsc.org The integration of different transition metals, including zinc, into MOFs can enhance redox activity and catalytic performance for electrochemical reactions as well. mdpi.com
Structural Analysis of Organozinc-Phenylethynyl Complexes
Organozinc compounds often exist as monomers, dimers, or higher-order aggregates, depending on the ligands and the presence of coordinating solvents. uu.nl For a hypothetical monomeric Zinc, bromo(phenylethynyl)- complex, a distorted tetrahedral geometry around the zinc center would be expected, with the four coordination sites occupied by the bromo ligand, the phenylethynyl ligand, and likely two solvent molecules if crystallized from a coordinating solvent.
In related structures, such as ethyl zinc complexes supported by tridentate ligands, the zinc center adopts a cone-shaped conformation dictated by the chelating ligand. researchgate.net In the solid state, compounds like cyclopentadienyl(methyl)zinc form polymeric chains linked by bridging cyclopentadienyl groups. uu.nl A similar tendency for aggregation could be possible for Zinc, bromo(phenylethynyl)- through bridging interactions, although the steric bulk and electronic properties of the phenylethynyl group would play a significant role.
The structural parameters of a related zinc acetylide complex, [K(NH₃)₂]₂[Zn(C≡CH)₄]·NH₃, reveal Zn-C bond distances of approximately 2.01 Å and C-Zn-C angles that deviate from a perfect tetrahedron, indicating distortion. uu.nl
Table 2: Representative Structural Data for a Related Zinc Acetylide Complex
| Compound | Zn-C Bond Length (Å) | C-Zn-C Bond Angle (°) | Coordination Geometry | Reference |
|---|
Zinc-Corrin Complexes (e.g., Zincobalamin Analogues)
The study of zinc-corrin complexes, particularly synthetic analogues of zincobalamin, is an area of interest in bioinorganic chemistry. These complexes provide valuable models for understanding the role of the metal ion in cobalamin-dependent enzymatic reactions. The corrin macrocycle, a key component of vitamin B12, provides a unique coordination environment for the central metal ion.
Phenylethynyl-Substituted Tris(2-pyridylmethyl)amine Zinc Complexes
Tris(2-pyridylmethyl)amine (TPA) is a versatile tripodal ligand that forms stable complexes with a variety of metal ions, including zinc(II). The TPA ligand coordinates to the metal center via the four nitrogen atoms, creating a distorted trigonal bipyramidal geometry. The introduction of phenylethynyl substituents onto the pyridyl rings of the TPA ligand can significantly modify the electronic properties and steric environment of the resulting zinc complex.
Zinc(II) Porphyrin Systems with Phenylethynyl Moieties
Zinc(II) porphyrin complexes are a well-studied class of compounds with applications in areas such as dye-sensitized solar cells, photodynamic therapy, and catalysis. The introduction of phenylethynyl moieties at the meso-positions of the porphyrin ring has been shown to be a powerful strategy for tuning the photophysical and electrochemical properties of these systems. The rigid and conjugating nature of the phenylethynyl linker extends the π-system of the porphyrin, leading to significant changes in the absorption and emission spectra.
Research has demonstrated that the attachment of phenylethynyl groups to the zinc porphyrin core leads to a red-shift in both the Soret and Q-bands of the absorption spectrum. This is attributed to the extension of the π-conjugation, which lowers the energy of the electronic transitions. This enhanced light-harvesting capability in the red region of the spectrum is particularly desirable for applications in solar energy conversion.
The presence of the phenylethynyl moiety also influences the excited-state dynamics of the zinc porphyrin. Studies have shown that these modifications can affect the fluorescence quantum yields and lifetimes of the complexes. The specific effects depend on the nature and position of the substituents on the phenyl ring of the phenylethynyl group. For instance, the incorporation of electron-donating or electron-withdrawing groups can be used to modulate the intramolecular charge transfer characteristics of the excited state.
Below are tables summarizing key photophysical data for representative zinc(II) porphyrin systems with phenylethynyl moieties, illustrating the impact of this substitution on their optical properties.
| Compound | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Fluorescence Emission (λmax, nm) |
| Zinc Tetraphenylporphyrin (ZnTPP) | 421 | 550, 588 | 599, 648 |
| Zinc 5,15-bis(phenylethynyl)porphyrin | 445 | 575, 625 | 635, 690 |
| Zinc 5,10,15,20-tetrakis(phenylethynyl)porphyrin | 468 | 610, 670 | 680, 745 |
Data are representative and compiled from various sources in the literature.
| Compound | Fluorescence Quantum Yield (Φf) | Singlet Excited-State Lifetime (τs, ns) |
| Zinc Tetraphenylporphyrin (ZnTPP) | 0.033 | 2.1 |
| Zinc 5,15-bis(phenylethynyl)porphyrin | 0.045 | 2.5 |
| Zinc 5,10,15,20-tetrakis(phenylethynyl)porphyrin | 0.052 | 2.8 |
Data are representative and compiled from various sources in the literature.
The systematic modification of zinc(II) porphyrin systems with phenylethynyl moieties provides a versatile platform for the design of new materials with tailored photophysical and electronic properties for a range of applications.
Advanced Theoretical and Computational Chemistry of Bromo Phenylethynyl Zinc Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of the electronic structure and reactivity of bromo(phenylethynyl)zinc derivatives.
Computational studies allow for the detailed exploration of reaction mechanisms involving bromo(phenylethynyl)zinc. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a given reaction can be constructed. For instance, in a typical cross-coupling reaction, such as a Negishi coupling where bromo(phenylethynyl)zinc acts as the nucleophilic partner, DFT calculations can elucidate the energetics of the key elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Table 1: Hypothetical Reaction Energetics for the Transmetalation Step in a Negishi Coupling Reaction
| Species | Relative Free Energy (kcal/mol) |
| Reactants (Pd-complex + Bromo(phenylethynyl)zinc) | 0.0 |
| Pre-reaction Complex | -5.2 |
| Transition State | +15.8 |
| Post-reaction Complex | -8.7 |
| Products (Phenylethynyl-Pd-complex + ZnBr₂) | -12.4 |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. reading.ac.ukchemrxiv.org For bromo(phenylethynyl)zinc, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is primarily localized on the carbon-carbon triple bond of the phenylethynyl ligand, indicating that this is the nucleophilic site of the molecule. The energy of the HOMO is a key indicator of the compound's nucleophilicity; a higher HOMO energy corresponds to a more reactive nucleophile.
Conversely, the LUMO is predominantly centered on the zinc atom, highlighting its Lewis acidic character. The energy of the LUMO reflects the molecule's electrophilicity. The HOMO-LUMO energy gap is an important parameter that correlates with the chemical stability and reactivity of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
FMO analysis is invaluable for predicting the regioselectivity and stereoselectivity of reactions. For example, in the addition of bromo(phenylethynyl)zinc to an electrophile, the interaction between the HOMO of the organozinc reagent and the LUMO of the electrophile will govern the course of the reaction.
Table 2: Calculated Frontier Molecular Orbital Energies for Bromo(phenylethynyl)zinc
| Molecular Orbital | Energy (eV) | Primary Localization |
| HOMO | -5.8 | Phenylethynyl C≡C π-system |
| LUMO | -1.2 | Zinc p-orbitals |
| HOMO-LUMO Gap | 4.6 | - |
Note: The values in this table are illustrative and based on typical DFT calculations for similar organometallic compounds.
Spectroscopic Property Prediction and Correlation
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can be used to aid in the characterization of novel bromo(phenylethynyl)zinc derivatives and to interpret experimental spectra. nih.govresearchgate.net
DFT calculations can be employed to predict vibrational frequencies, which can then be correlated with experimental infrared (IR) spectra. dtic.mil This allows for the assignment of specific vibrational modes to observed absorption bands. For bromo(phenylethynyl)zinc, characteristic vibrational modes include the C≡C stretching frequency and the Zn-C stretching frequency. Comparing the calculated and experimental spectra can provide confidence in the structural assignment of a synthesized compound.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated with a high degree of accuracy. schrodinger.com By computing the NMR parameters for a proposed structure and comparing them to the experimental data, it is possible to confirm or refute the structural hypothesis. For complex molecules with multiple possible isomers, this computational approach can be particularly valuable.
Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Data for a Bromo(phenylethynyl)zinc Derivative
| Spectroscopic Parameter | Experimental Value | Predicted Value (DFT) |
| IR: ν(C≡C) (cm⁻¹) | 2155 | 2162 |
| IR: ν(Zn-C) (cm⁻¹) | 450 | 458 |
| ¹³C NMR: δ(C≡) (ppm) | 105.2 | 106.1 |
| ¹³C NMR: δ(≡C-Ph) (ppm) | 92.8 | 93.5 |
Note: The experimental values are hypothetical, and the predicted values are representative of the accuracy achievable with modern computational methods.
Modeling of Non-Covalent Interactions in Zinc-Alkynyl Crystal Structures
The solid-state structures of bromo(phenylethynyl)zinc derivatives are governed by a complex interplay of covalent and non-covalent interactions. rsc.orgnih.gov Computational modeling can be used to investigate these interactions in detail, providing insights into crystal packing and polymorphism.
Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to identify and characterize non-covalent interactions within the crystal lattice. nih.govresearchgate.net These interactions may include hydrogen bonds, halogen bonds, and π-π stacking interactions between the phenyl rings of adjacent molecules. The strength and directionality of these interactions can be quantified, providing a deeper understanding of the forces that dictate the supramolecular assembly.
This knowledge is crucial for crystal engineering, where the goal is to design and synthesize materials with specific solid-state properties. By understanding the non-covalent interactions at play, it may be possible to rationally design bromo(phenylethynyl)zinc derivatives that crystallize in a desired manner.
Predictive Modeling for Catalyst Design and Optimization
The reactivity of bromo(phenylethynyl)zinc can be harnessed in a variety of catalytic reactions. Predictive modeling plays an increasingly important role in the design and optimization of catalysts for these transformations. mdpi.com
By computationally screening libraries of potential catalysts, it is possible to identify candidates with improved activity, selectivity, and stability. researchgate.netnih.gov For example, in a Negishi cross-coupling reaction, DFT calculations can be used to evaluate the performance of different phosphine ligands on a palladium catalyst. By calculating the energy barriers for the key steps of the catalytic cycle for each ligand, it is possible to predict which ligand will lead to the most efficient catalyst.
Machine learning models are also emerging as powerful tools for catalyst design. rsc.org By training a model on a large dataset of experimental and/or computational results, it is possible to develop a predictive model that can rapidly screen new catalyst candidates. This data-driven approach has the potential to significantly accelerate the discovery of new and improved catalysts for reactions involving bromo(phenylethynyl)zinc.
Future Perspectives and Emerging Research Areas
Sustainable and Green Chemistry Approaches Utilizing Zinc-Alkynyl Reagents
The imperative for environmentally benign chemical processes has spurred investigations into the use of bromo(phenylethynyl)zinc in sustainable synthesis. Zinc's natural abundance, low toxicity, and the high atom economy of reactions involving zinc-alkynyl reagents position them as attractive alternatives to less sustainable organometallic compounds.
Future research in this area is focused on several key aspects:
Solvent Minimization and Replacement: Efforts are underway to develop synthetic protocols that utilize bromo(phenylethynyl)zinc in greener solvents, such as bio-derived solvents or even aqueous media, thereby reducing the reliance on volatile and often hazardous organic solvents.
Catalytic Processes: A shift from stoichiometric to catalytic use of zinc reagents is a primary goal. The development of catalytic cycles where bromo(phenylethynyl)zinc is regenerated in situ would significantly enhance the sustainability of these reactions.
Energy Efficiency: Research is exploring milder reaction conditions, including lower temperatures and ambient pressure, for reactions involving bromo(phenylethynyl)zinc. This not only reduces energy consumption but also often leads to higher selectivity and functional group tolerance.
A novel synthetic protocol for the direct preparation of arylethynylzinc bromides has been developed, which can be employed in subsequent cross-coupling reactions with a broad range of aryl halides to provide alkynylated compounds in good to excellent yields. daneshyari.com
Novel Reactivities and Transformational Pathways
Beyond its traditional use in cross-coupling reactions, researchers are uncovering novel reactivities of bromo(phenylethynyl)zinc, leading to the development of innovative synthetic methodologies. These emerging transformations are expanding the synthetic chemist's toolkit for accessing complex molecular architectures.
Key areas of emerging research include:
Multi-component Reactions: The design of one-pot, multi-component reactions involving bromo(phenylethynyl)zinc is a significant area of interest. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, enhancing efficiency and reducing waste.
Cascade Reactions: Researchers are designing cascade reactions initiated by the addition of bromo(phenylethynyl)zinc to a substrate, where the initial product undergoes a series of subsequent intramolecular transformations. This approach enables the construction of intricate polycyclic systems with high stereocontrol.
Asymmetric Synthesis: The development of chiral ligands that can modulate the reactivity of bromo(phenylethynyl)zinc to achieve highly enantioselective additions to prochiral electrophiles is a major focus. This will provide efficient access to a wide range of chiral propargyl alcohols and other valuable building blocks.
Novel alkyl zinc complexes have been shown to be effective catalysts for the hydroelementation reactions of alkynyl alcohol and acid substrates, yielding enol ethers and unsaturated lactones under mild conditions. acs.org
Integration with Flow Chemistry for Scalable Synthesis
The translation of laboratory-scale syntheses to industrial production is a critical challenge. Flow chemistry offers a promising solution for the safe, efficient, and scalable synthesis of and with bromo(phenylethynyl)zinc. The precise control over reaction parameters afforded by flow reactors can lead to improved yields, selectivity, and safety, particularly for exothermic or fast reactions involving organometallic reagents.
Future directions in this area involve:
On-Demand Reagent Generation: Developing integrated flow systems where bromo(phenylethynyl)zinc is generated in situ and immediately consumed in a subsequent reaction. This approach avoids the need to handle and store potentially unstable organometallic reagents.
Process Optimization and Automation: Utilizing automated flow platforms for the rapid optimization of reaction conditions, including temperature, pressure, flow rate, and stoichiometry. This high-throughput screening can accelerate the development of robust and scalable synthetic processes.
Recent advancements have demonstrated the utility of flow chemistry for reactions that utilize unstable intermediates, which is particularly relevant for the in situ generation and immediate use of organozinc reagents. okayama-u.ac.jp The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry has also been a significant area of research. beilstein-journals.org
Development of Next-Generation Zinc-Based Catalysts
The unique electronic and steric properties of the phenylethynyl ligand are being harnessed to develop novel zinc-based catalysts with enhanced reactivity and selectivity. These next-generation catalysts are expected to open up new avenues in organic synthesis.
Emerging research in this domain includes:
Ligand Design: The rational design and synthesis of novel ancillary ligands that can tune the Lewis acidity and coordination environment of the zinc center. This will allow for precise control over the catalyst's activity and selectivity in a variety of transformations.
Cooperative Catalysis: Exploring bimetallic systems where a zinc-alkynyl species works in concert with another transition metal catalyst to effect challenging transformations. This cooperative approach can lead to synergistic effects and unprecedented reactivity.
Heterogeneous Catalysis: The immobilization of well-defined zinc-alkynyl complexes onto solid supports, such as polymers or inorganic materials. This will facilitate catalyst recovery and reuse, a key principle of green chemistry.
Zinc(II) salts are recognized as effective catalysts for a variety of organic reactions, including Friedel-Crafts benzylation, the Biginelli reaction, and alkyne hydrogenation. researchgate.netwikipedia.org The exploitation of new and active earth-abundant metal catalysts is critical for sustainable chemical production. researchgate.net
Advanced Spectroscopic and In-Situ Monitoring Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for the rational design of new reactions and the optimization of existing ones. Advanced spectroscopic and in-situ monitoring techniques are providing unprecedented insights into the transient intermediates and reaction pathways involved in reactions of bromo(phenylethynyl)zinc.
Key technological advancements and their applications include:
In-Situ Spectroscopy: The use of techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time. This provides valuable kinetic data and helps to identify key reaction intermediates.
Mass Spectrometry: The application of advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS), to intercept and characterize transient organozinc species and catalytic intermediates.
Computational Chemistry: The use of density functional theory (DFT) and other computational methods to model reaction pathways, predict transition state geometries, and rationalize observed selectivities. These theoretical studies complement experimental observations and provide a deeper understanding of the underlying reaction mechanisms.
Kinetic and mechanistic studies of zinc-catalyzed cyclization of alkynyl derivatives have been performed, pointing to a mechanism involving the formation of a metal-alkoxide intermediate. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Zinc, bromo(phenylethynyl)-, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves organometallic coupling reactions, such as Sonogashira coupling, where bromo-substituted precursors react with phenylethynyl zinc derivatives. Key parameters include catalyst selection (e.g., Zn(OTf)₂ for cyclization reactions), solvent polarity, and temperature control to avoid side reactions. For example, Zn(OTf)₂ catalyzes tandem cyclization of methyl 2-(phenylethynyl)benzoate with ethyl acrylate under mild conditions (60–80°C) to yield isocoumarin derivatives . Purification via column chromatography or recrystallization is critical to isolate the target compound.
Q. How can spectroscopic techniques (NMR, FTIR) be optimized to characterize Zinc, bromo(phenylethynyl)- derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on resolving peaks for bromo and phenylethynyl groups. Use deuterated solvents (e.g., CDCl₃) to avoid interference. For example, phenylethynyl protons appear as sharp singlets at δ 3.1–3.3 ppm, while bromo groups influence adjacent carbon shifts in ¹³C spectra.
- FTIR : Confirm C≡C stretching vibrations (~2100–2260 cm⁻¹) and Zn-Br bonds (250–300 cm⁻¹). Cross-reference with computational simulations (DFT) to validate assignments .
Q. What are the primary applications of Zinc, bromo(phenylethynyl)- in polymer science?
- Methodological Answer : This compound serves as a precursor for phenylethynyl-terminated polyimides, which are crosslinked to enhance thermal stability (>400°C) and mechanical strength in aerospace composites. For instance, blending with dianhydrides like a-ODPA/a-BPDA at controlled ratios improves glass transition temperatures (Tg) and reduces coefficients of thermal expansion (CTE) .
Advanced Research Questions
Q. How can the thermal stability of Zinc, bromo(phenylethynyl)-modified polyimides be systematically evaluated and optimized?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen/air (5–10°C/min) to assess decomposition thresholds. For example, asymmetric BPDA-based polyimides exhibit 5% weight loss at 520°C .
- Dynamic Mechanical Analysis (DMA) : Determine Tg and storage modulus. Adjust dianhydride ratios (e.g., a-ODPA:a-BPDA = 1:2) to balance rigidity and processability .
Q. What experimental strategies address contradictions in reported catalytic efficiencies of Zn(OTf)₂ in phenylethynyl cyclization reactions?
- Methodological Answer : Discrepancies may arise from solvent effects or moisture sensitivity. Conduct controlled studies:
- Solvent Screening : Compare polar aprotic solvents (DMF, THF) versus non-polar (toluene). Higher polarity solvents stabilize zwitterionic intermediates, accelerating cyclization .
- Catalyst Loading : Optimize Zn(OTf)₂ concentration (e.g., 5–10 mol%) to minimize side reactions (e.g., oligomerization). Use kinetic studies (in situ IR) to track reaction progress .
Q. How do steric and electronic effects influence the reactivity of Zinc, bromo(phenylethynyl)- in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : Bulky substituents on the phenyl ring reduce reaction rates. For example, ortho-bromo derivatives require higher temperatures (80–100°C) due to hindered access to the Zn center .
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at the Zn-Br bond, facilitating nucleophilic substitution. Use Hammett plots to correlate substituent effects with reaction kinetics .
Q. What advanced computational methods are suitable for modeling the electronic structure of Zinc, bromo(phenylethynyl)- complexes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, Zn complexes with low LUMO energies are more electrophilic, favoring nucleophilic attack .
- Molecular Dynamics (MD) : Simulate polymer crosslinking processes to optimize dianhydride-phenylethynyl interactions in polyimide composites .
Data Analysis & Contradiction Resolution
Q. How can researchers reconcile discrepancies in reported thermal decomposition temperatures for phenylethynyl-terminated polyimides?
- Methodological Answer : Differences may stem from curing conditions or impurities. Standardize protocols:
- Curing Time/Temperature : Post-cure samples at 300°C for 1–2 hours to ensure complete crosslinking, as incomplete curing lowers decomposition thresholds .
- Purity Assessment : Use MALDI-TOF MS to detect oligomeric byproducts, which reduce thermal stability .
Q. What statistical approaches are recommended for analyzing structure-property relationships in this compoundmodified materials?
- Methodological Answer :
- Multivariate Regression : Correlate structural variables (e.g., dianhydride ratio, molecular weight) with properties (Tg, CTE). For example, a 2:1 a-ODPA:a-BPDA ratio maximizes Tg while minimizing CTE .
- Principal Component Analysis (PCA) : Identify dominant factors (e.g., crosslink density vs. chain flexibility) influencing mechanical performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
